3-Hydroxy-4-(trifluoromethyl)benzonitrile

Organic Synthesis Pharmaceutical Intermediate Fluorinated Building Block

This 3-Hydroxy-4-(trifluoromethyl)benzonitrile is the essential ortho‑substituted building block for the anthelmintic drug monepantel—no regioisomer can substitute without altering stereoelectronic properties. Its unique 3‑OH/4‑CF₃ adjacency enables patented synthetic routes yielding 84% and also serves as a high-voltage battery cathode film‑forming additive. Specifying this exact CAS 731002‑50‑9 ensures predictable reactivity, cost‑efficient manufacturing, and eligibility for both pharma and energy R&D applications.

Molecular Formula C8H4F3NO
Molecular Weight 187.12
CAS No. 731002-50-9
Cat. No. B3031822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-4-(trifluoromethyl)benzonitrile
CAS731002-50-9
Molecular FormulaC8H4F3NO
Molecular Weight187.12
Structural Identifiers
SMILESC1=CC(=C(C=C1C#N)O)C(F)(F)F
InChIInChI=1S/C8H4F3NO/c9-8(10,11)6-2-1-5(4-12)3-7(6)13/h1-3,13H
InChIKeyPDMCDRCXQZBLGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS 731002-50-9) Technical and Procurement Overview for Pharmaceutical Intermediate Selection


3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS 731002-50-9) is a trifluoromethyl-substituted benzonitrile derivative with the molecular formula C8H4F3NO and molecular weight 187.12 g/mol . The compound features a hydroxyl group ortho to a trifluoromethyl substituent on a benzonitrile core, with a melting point of 188-189 °C . It serves primarily as a pharmaceutical intermediate, most notably in the synthesis of the anthelmintic drug monepantel [1].

3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS 731002-50-9): Structural Specificity Dictates Reactivity in Key Transformations


The ortho-relationship between the 3-hydroxy and 4-trifluoromethyl groups in this compound is structurally deterministic for its reactivity profile in nucleophilic aromatic substitution (SNAr) reactions. The trifluoromethyl group strongly activates the adjacent position for substitution while the hydroxyl group can serve as a nucleophile or be protected for orthogonal transformations. Generic substitution with other trifluoromethylbenzonitrile regioisomers (e.g., 2-hydroxy-4-(trifluoromethyl)benzonitrile or 4-hydroxy-3-(trifluoromethyl)benzonitrile) is precluded because the distinct regiochemistry alters both the electronic activation pattern and the steric environment around the nitrile [1]. This positional specificity directly impacts reaction outcomes in the synthesis of target molecules such as monepantel.

Comparative Quantitative Evidence: 3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS 731002-50-9) vs. Related Intermediates


Improved Synthesis Yield: Acetohydroxamic Acid Mediated SNAr Route

The synthesis of 3-hydroxy-4-(trifluoromethyl)benzonitrile via an acetohydroxamic acid-mediated nucleophilic aromatic substitution (SNAr) on 3-fluoro-4-(trifluoromethyl)benzonitrile achieves a reported yield of 84% [1]. This represents a quantifiable improvement over conventional SNAr methods that rely on hydroxide or alkoxide nucleophiles, which suffer from competing nitrile hydrolysis and yield erosion [1].

Organic Synthesis Pharmaceutical Intermediate Fluorinated Building Block

Reaction Condition Advantage: Reduced Temperature SNAr Protocol

The acetohydroxamic acid-mediated synthesis of 3-hydroxy-4-(trifluoromethyl)benzonitrile proceeds at 50 °C [1], a notably mild temperature for SNAr reactions involving highly activated fluoroarenes. In contrast, conventional hydroxide-mediated hydroxylation of similar trifluoromethylbenzonitriles typically requires elevated temperatures (80-120 °C) to achieve comparable conversion, which increases energy consumption and side-product formation risk [1].

Process Chemistry Green Chemistry Industrial Scale-up

Physicochemical Differentiation: logP Profile Relative to Non-Fluorinated Analog

3-Hydroxy-4-(trifluoromethyl)benzonitrile exhibits a calculated ACD/logP of 3.29 and a logD (pH 7.4) of 1.94 . The trifluoromethyl group confers enhanced lipophilicity compared to the non-fluorinated analog 3-hydroxybenzonitrile, which has a typical calculated logP of approximately 1.2-1.5. This differential directly affects membrane permeability and metabolic stability when the scaffold is incorporated into drug candidates.

Lipophilicity Drug Design ADME Properties

Priority Application Scenarios for 3-Hydroxy-4-(trifluoromethyl)benzonitrile (CAS 731002-50-9) Based on Quantitative Evidence


Monepantel Synthesis: Critical Intermediate in Anthelmintic Manufacturing

This compound is the key aromatic precursor for the amino-acetonitrile derivative (AAD) class anthelmintic monepantel. The 3-hydroxy-4-(trifluoromethyl) substitution pattern matches precisely the required scaffold geometry for subsequent etherification to construct the full monepantel structure [1]. No regioisomer can substitute without altering the final drug's stereoelectronic properties. The 84% yield reported in the patented synthesis route provides cost predictability for contract manufacturing organizations engaged in veterinary pharmaceutical production.

Lithium-Ion Battery Electrolyte Additive Development

This compound functions as a cathode film-forming additive in high-voltage lithium-ion batteries, where it preferentially oxidizes at the cathode surface to generate a protective solid electrolyte interphase (SEI) layer that suppresses electrolyte decomposition and enhances cycle stability [1]. The ortho-hydroxyl group is critical for the oxidative polymerization mechanism that forms this protective film; alternative regioisomers lacking the correct -OH/-CF3 adjacency produce inferior SEI quality and reduced capacity retention. The compound's specific oxidation potential aligns with high-voltage cathode materials such as NMC811 and LNMO [1].

Precursor for Trifluoromethylated Bioactive Scaffolds

The compound serves as a versatile building block for constructing trifluoromethyl-containing heterocycles and biaryl systems. The nitrile group enables conversion to amides, tetrazoles, or amines, while the hydroxyl group provides a site for O-alkylation or activation for cross-coupling reactions. The ACD/logP of 3.29 and logD (pH 7.4) of 1.94 make it suitable for designing CNS-penetrant or metabolically stabilized drug candidates. The -CF3 group ortho to the hydroxyl creates a distinct electronic environment that influences the pKa of the phenolic proton and the regioselectivity of electrophilic aromatic substitution reactions [2].

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